

4-bromo-1H-pyrazole-3-carboxylic acid CAS number and identification

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Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-3-carboxylic acid

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A Technical Guide to 4-bromo-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1H-pyrazole-3-carboxylic acid**, a key heterocyclic compound utilized in medicinal chemistry and pharmaceutical research. Pyrazole derivatives are recognized as important pharmacophores present in numerous biologically active molecules.^[1] This document details the compound's identification, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications.

Core Identification and Properties

4-bromo-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. Its unique structure, featuring a bromine atom and a carboxylic acid group on the pyrazole ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.^[2]

Table 1: Compound Identification and Physicochemical Data

Identifier	Value
CAS Number	13745-17-0[3][4][5][6]
Molecular Formula	C ₄ H ₃ BrN ₂ O ₂ [5][6]
Molecular Weight	190.98 g/mol [5][6]
IUPAC Name	4-bromo-1H-pyrazole-3-carboxylic acid[5]
Synonyms	4-bromopyrazole-3-carboxylic acid, 4-Bromo-2H-pyrazole-3-carboxylic acid[5]
InChI	InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)[5]
SMILES	C1=NNC(=C1Br)C(=O)O[5]
Appearance	Light yellow solid[3]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.92 (s, 1H)[3]
Monoisotopic Mass	189.93779 Da[5][7]

Experimental Protocols

Detailed methodologies for the synthesis and identification of **4-bromo-1H-pyrazole-3-carboxylic acid** are crucial for its application in research. The following protocols are based on established synthetic routes.

Synthesis Protocol 1: Bromination of Pyrazole-3-carboxylic acid[4]

This method involves the direct bromination of the pyrazole ring.

- **Dissolution:** Dissolve pyrazole-3-carboxylic acid (500 mg, 4.5 mmol) in acetic acid (20 mL).
- **Bromination:** Slowly add bromine (800 mg, 5.0 mmol) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for 18 hours.

- Work-up: Upon completion, dilute the mixture with water (100 mL).
- Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Washing: Combine the organic phases and wash with water (50 mL).
- Isolation: Remove the solvent by concentration under reduced pressure to yield **4-bromo-1H-pyrazole-3-carboxylic acid**. The reported yield is approximately 87%.^[3]

Synthesis Protocol 2: Oxidation of 4-bromo-3-methylpyrazole^[1]

This protocol utilizes an oxidation reaction to form the carboxylic acid moiety.

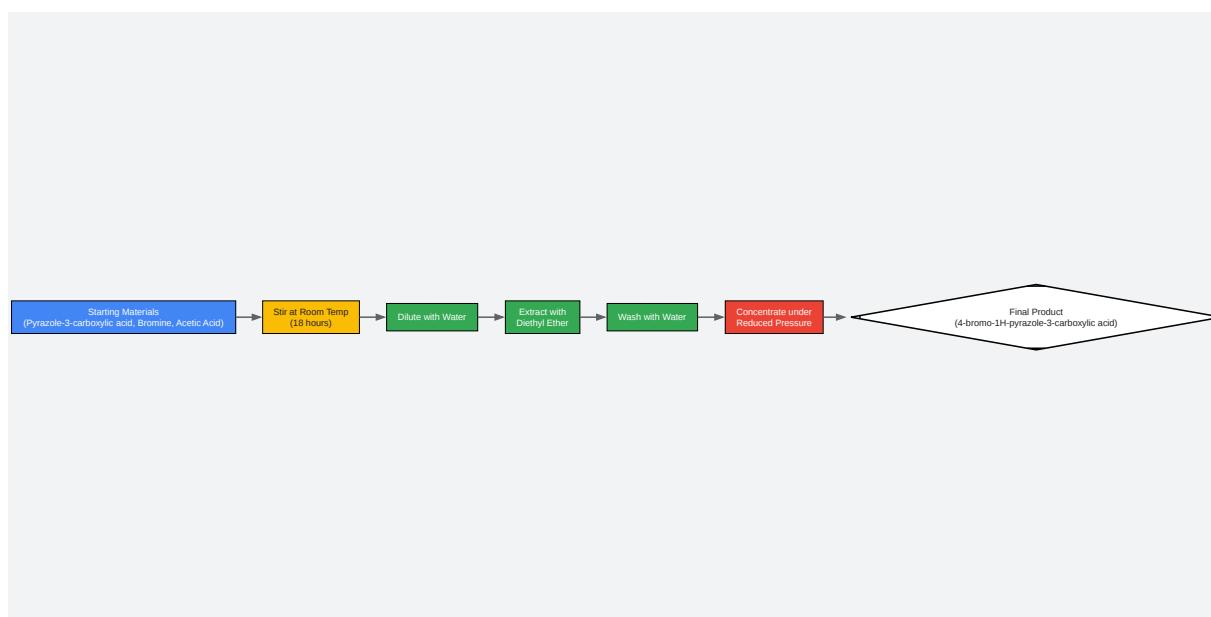
- Initial Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
- Heating: Stir the mixture and heat to 90°C.
- Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) in batches over a period of time.
- Reaction Time: Maintain the reaction at 90°C for 8 hours.^[1]
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide, washing the filter cake with water.
- Concentration: Concentrate the filtrate to approximately 30 mL.
- Precipitation: Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Isolation: Filter the solid and dry to obtain **4-bromo-1H-pyrazole-3-carboxylic acid**. The reported yield is 64.2%.^[1]

Identification Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh a small sample of the synthesized product and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.
- Analysis: The structure is confirmed by the presence of a singlet at approximately δ 7.92, corresponding to the single proton on the pyrazole ring.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-bromo-1H-pyrazole-3-carboxylic acid** via the bromination pathway.



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Caption: Synthesis and purification workflow for **4-bromo-1H-pyrazole-3-carboxylic acid**.

Applications in Drug Discovery and Research

Pyrazole compounds are integral to medicinal chemistry due to their wide range of biological activities.[1] **4-bromo-1H-pyrazole-3-carboxylic acid** serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening against various drug targets.[2] Its derivatives have been investigated for potential applications as anti-inflammatory agents, analgesics, and kinase inhibitors.[8][9]

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